MIC Profile of Aztreonam Demonstrates Superior Activity Against Key Gram-Negative Pathogens Compared to Ceftazidime and Piperacillin-Tazobactam
Aztreonam demonstrates potent in vitro activity against clinically relevant Gram-negative isolates, with MICs substantially lower than those of comparators like piperacillin-tazobactam. In a large susceptibility surveillance study, aztreonam-avibactam exhibited an MIC90 of 0.12 mg/L, significantly outperforming piperacillin-tazobactam which had an MIC90 of 16 mg/L [1]. Aztreonam alone also shows good activity, with an MIC50 of ≤0.06 mg/L for Enterobacterales compared to 2 mg/L for piperacillin-tazobactam [2]. Against specific isolates, aztreonam MICs for E. coli and K. pneumoniae are <0.1 and 3.1 µg/mL respectively, markedly lower than the >100 µg/mL observed for Gram-positive comparators like S. pneumoniae [3].
| Evidence Dimension | Antimicrobial Susceptibility (MIC90) |
|---|---|
| Target Compound Data | 0.12 mg/L (aztreonam-avibactam) |
| Comparator Or Baseline | Piperacillin-tazobactam: 16 mg/L |
| Quantified Difference | Aztreonam-avibactam MIC90 is 133-fold lower. |
| Conditions | Broth microdilution testing of 27,834 clinical isolates from US hospitals (2018-2021). |
Why This Matters
The significantly lower MIC90 indicates aztreonam's greater intrinsic potency, which can translate to a higher probability of clinical cure at standard dosing, especially in infections where piperacillin-tazobactam resistance is a concern.
- [1] Sader, H. S., et al. (2023). Antimicrobial activity of aztreonam-avibactam and comparator agents when tested against Gram-negative bacilli from US hospitals (2018–2021). Open Forum Infectious Diseases, 10(2), ofad046. View Source
- [2] Sader, H. S., et al. (2024). In vitro activity of aztreonam-avibactam and comparators against Enterobacterales and Pseudomonas aeruginosa collected globally (2022). Open Forum Infectious Diseases, 11(Supplement_1), S15. View Source
- [3] Cayman Chemical. (n.d.). Aztreonam Product Information. View Source
